molecular formula C10H13ClO3P+ B14379860 [2-(4-Chlorophenyl)ethoxy](1-hydroxyethyl)oxophosphanium CAS No. 88648-37-7

[2-(4-Chlorophenyl)ethoxy](1-hydroxyethyl)oxophosphanium

Cat. No.: B14379860
CAS No.: 88648-37-7
M. Wt: 247.63 g/mol
InChI Key: BRSGSYISHQVMQZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethoxyoxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, an ethoxy group, and a hydroxyethyl group attached to an oxophosphanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)ethoxyoxophosphanium typically involves the reaction of 4-chlorophenol with ethylene oxide in the presence of a base to form 2-(4-chlorophenyl)ethanol. This intermediate is then reacted with phosphorus oxychloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)ethoxyoxophosphanium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethoxyoxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonium compounds. These products have diverse applications in various chemical processes and industries.

Scientific Research Applications

2-(4-Chlorophenyl)ethoxyoxophosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethoxyoxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Known for its use in organic synthesis and as a precursor to various compounds.

    Phosphinic acid, (1-hydroxyethyl)-, 2-(4-chlorophenyl)ethyl ester: Shares structural similarities and is used in similar applications.

Uniqueness

2-(4-Chlorophenyl)ethoxyoxophosphanium is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

88648-37-7

Molecular Formula

C10H13ClO3P+

Molecular Weight

247.63 g/mol

IUPAC Name

2-(4-chlorophenyl)ethoxy-(1-hydroxyethyl)-oxophosphanium

InChI

InChI=1S/C10H13ClO3P/c1-8(12)15(13)14-7-6-9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3/q+1

InChI Key

BRSGSYISHQVMQZ-UHFFFAOYSA-N

Canonical SMILES

CC(O)[P+](=O)OCCC1=CC=C(C=C1)Cl

Origin of Product

United States

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